molecular formula C12H13NOS2 B2582794 N-(2-{5-methylthieno[2,3-b]thiophen-3-yl}ethyl)prop-2-enamide CAS No. 2305529-26-2

N-(2-{5-methylthieno[2,3-b]thiophen-3-yl}ethyl)prop-2-enamide

Cat. No.: B2582794
CAS No.: 2305529-26-2
M. Wt: 251.36
InChI Key: FWUJVNJEFKBOBN-UHFFFAOYSA-N
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Description

N-(2-{5-methylthieno[2,3-b]thiophen-3-yl}ethyl)prop-2-enamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes a thieno[2,3-b]thiophene core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-methylthieno[2,3-b]thiophen-3-yl}ethyl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-methylthieno[2,3-b]thiophen-3-yl}ethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2-{5-methylthieno[2,3-b]thiophen-3-yl}ethyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{5-methylthieno[2,3-b]thiophen-3-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{5-methylthieno[2,3-b]thiophen-3-yl}ethyl)prop-2-enamide is unique due to its specific structure, which includes both a thieno[2,3-b]thiophene core and a prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(5-methylthieno[2,3-b]thiophen-3-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-3-11(14)13-5-4-9-7-15-12-10(9)6-8(2)16-12/h3,6-7H,1,4-5H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUJVNJEFKBOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)SC=C2CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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